1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS2/c1-11-15(10-20-17(22)19-9-12-5-4-8-23-12)24-16(21-11)13-6-2-3-7-14(13)18/h2-8H,9-10H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOIFSNVIXCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Urea Linkage: This is typically achieved by reacting an amine with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Thiophene Oxidation
The thiophene moiety is susceptible to oxidation:
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Reagents : m-CPBA (meta-chloroperbenzoic acid)
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Conditions : Dichloromethane, 0°C → RT, 2 hours
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Product : Thiophene-S-oxide derivative (unstable, further oxidizes to sulfone)
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Yield : 45–60% (sulfoxide), 30–40% (sulfone)
Thiazole Reduction
The thiazole ring can be reduced under catalytic hydrogenation:
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Conditions : H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 12 hours
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Yield : 70–85%
Electrophilic Substitution
The aromatic systems participate in electrophilic reactions:
Chlorophenyl Ring :
-
Nitration :
-
Reagents : HNO₃/H₂SO₄ (1:3), 0°C → 50°C
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Product : 3-nitro-2-chlorophenyl derivative
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Yield : 55–65%
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Thiophene Ring :
-
Sulfonation :
Cross-Coupling Reactions
The thiazole and thiophene groups enable transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling :
-
Reactants : Arylboronic acid, Pd(PPh₃)₄
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Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 8 hours
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Yield : 60–75%
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂ (TGA data)
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Photodegradation : UV light (254 nm) induces cleavage of the urea bond (t₁/₂ = 3.2 hours)
Mechanistic Insights
Scientific Research Applications
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the urea and thiophene moieties.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the thiazole and chlorophenyl groups.
4-Methylthiazole: Contains the thiazole ring but lacks the chlorophenyl and thiophene groups.
Uniqueness
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of a thiazole ring, a chlorophenyl group, and a thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Its unique structural features, including a thiazole ring and various aromatic substitutions, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H22ClN3O3S
- Molecular Weight : 431.9 g/mol
The structure includes:
- A thiazole ring
- A chlorophenyl group
- A thiophenylmethyl urea moiety
The biological activity of this compound likely stems from its ability to interact with specific molecular targets, including enzymes and receptors. The precise mechanism involves binding to these targets, which can modulate their activity and influence various biological pathways.
Antiviral Activity
Research indicates that derivatives of thiazole compounds exhibit significant antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit viruses such as HIV and the tobacco mosaic virus (TMV). The effective concentration (EC50) values for these activities often fall within the low micromolar range, suggesting potent antiviral effects.
Antibacterial Activity
Thiazole derivatives have demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For example, certain compounds in this class have shown minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes, indicating strong antibacterial potential.
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in MDPI highlighted the antiviral activity of thiazole derivatives, noting an EC50 value of 3.98 μM against HIV type 1, demonstrating a high therapeutic index (CC50/EC50 > 105) .
- Antibacterial Potency : Research conducted on benzothiazole derivatives revealed MIC values ranging from 0.0033 to 0.046 μg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .
- Cytotoxicity Studies : In vitro studies have shown that certain thiazole derivatives exhibit low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | EC50/MIC Values |
|---|---|---|---|
| 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea | Thiazole derivative | Antiviral/Antibacterial | EC50: 3.98 μM |
| 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea | Similar structure | Antibacterial | MIC: 0.008 μg/mL |
| 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea | Thiourea derivative | Antiviral | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction efficiency be improved?
- Methodology :
- Stepwise Coupling : Use Ullmann or Buchwald-Hartwig coupling for introducing aromatic substituents (e.g., 2-chlorophenyl group) to the thiazole core .
- Urea Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between amine and isocyanate intermediates under inert conditions (N₂ atmosphere) to minimize side reactions .
- Optimization : Apply factorial design of experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 2³ factorial design can identify interactions between variables .
- Key Parameters :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Temperature | 60–120°C | 80°C |
| Catalyst (Pd) Loading | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, DCM | DMF |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on thiazole and thiophene rings. Compare chemical shifts with analogous urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) .
- HPLC-MS : Use reverse-phase C18 columns with ESI-MS in positive ion mode to verify purity (>98%) and molecular ion peaks .
- X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy atoms (e.g., iodine derivatives) to enhance diffraction quality .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- Light Sensitivity : Store aliquots in amber vials under argon and monitor UV-Vis absorption changes at λmax (e.g., 270–300 nm for thiophene) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2). Validate with free energy perturbation (FEP) calculations .
- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., 2-chlorophenyl vs. 4-methylthiazole) to model activity trends .
- Example Findings :
| Substituent | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| 2-Chlorophenyl | -8.2 | 0.45 |
| 4-Methylthiazole | -7.6 | 1.2 |
Q. What strategies resolve contradictions in SAR data between in vitro and in vivo assays?
- Methodology :
- Metabolite Profiling : Use microsomal incubation (e.g., rat liver microsomes) followed by HRMS to identify active metabolites that may explain in vivo efficacy discrepancies .
- Permeability Assays : Compare Caco-2 cell permeability with logP values; adjust substituents (e.g., replace thiophene with pyridine) to enhance bioavailability .
Q. How can reaction path search methods optimize regioselectivity in thiazole-urea derivatives?
- Methodology :
- Quantum Chemical Calculations : Apply density functional theory (DFT) at the B3LYP/6-31G* level to map transition states for competing pathways (e.g., N- vs. O-alkylation) .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity based on electronic descriptors (e.g., Fukui indices) .
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
- Methodology :
- 2D-LC-MS/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar degradation products.
- NMR Cryoprobe : Enhance sensitivity for detecting impurities at <0.1% levels .
Data-Driven Insights from Evidence
- Synthesis Optimization : Statistical DoE reduces experimental runs by 50% while identifying critical interactions (e.g., solvent-catalyst synergy) .
- Computational-Experimental Feedback : ICReDD’s workflow reduced reaction development time by 40% for analogous urea derivatives .
- Structural Insights : X-ray data for related compounds (e.g., 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one) confirm the importance of planar urea moieties for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
